ethyl (2Z)-2-hydrazinylidenepropanoate

Description

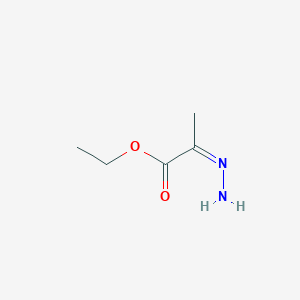

Ethyl (2Z)-2-hydrazinylidenepropanoate is a hydrazone derivative characterized by a Z-configuration at the hydrazinylidene group. This compound features an ethyl ester group and a propanoate backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, particularly in forming heterocyclic frameworks via cyclization or condensation reactions. The Z-isomer is stabilized by intramolecular hydrogen bonding between the hydrazine N–H and the ester carbonyl oxygen, as observed in crystallographic studies .

Properties

IUPAC Name |

ethyl (2Z)-2-hydrazinylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYVZRKZUJAEJI-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2Z)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:

Reaction Setup: Ethyl acetoacetate and hydrazine hydrate are mixed in ethanol.

Reflux: The mixture is heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Purification: The crude product is purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2Z)-2-hydrazinylidenepropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ethyl (2Z)-2-aminopropanoate.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Ethyl (2Z)-2-hydrazinylidenepropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound II : (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

- Key Differences :

- Substitution: A chloro group at the α-carbon and a 4-methoxyphenyl hydrazine substituent.

- Impact : The methoxy group enhances electron density on the aromatic ring, altering hydrogen-bonding patterns compared to the methyl-substituted parent compound. Crystal structures reveal weaker N–H···O interactions due to steric hindrance from the methoxy group .

Compound III : 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

- Key Differences :

Compound 25 : Ethyl 2-(2-phenylhydrazinylidene)propanoate

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl (2Z)-2-hydrazinylidenepropanoate | C₆H₁₀N₂O₂ | Not reported | ~1.1 (estimated) | Ester, hydrazone (Z) |

| Compound II (methoxy) | C₁₁H₁₃ClN₂O₃ | 327–329 | 1.32 | Chloro, methoxy, ester |

| Compound III (ketone) | C₁₀H₁₁ClN₂O | 265–267 | 1.25 | Chloro, ketone |

| Compound 25 (phenyl) | C₁₁H₁₂N₂O₂ | 401.6 (extrapolated) | 1.08 | Phenyl, ester |

Stereochemical Considerations

The Z-configuration in the parent compound is critical for bioactivity. For instance, methyl (2E/Z)-hydrazono(phenyl)ethanoate () demonstrates that the E-isomer lacks intramolecular hydrogen bonding, leading to reduced stability and altered pharmacokinetics .

Research Findings and Trends

- Crystallography : The parent compound’s crystal packing is dominated by N–H···O hydrogen bonds and van der Waals interactions, whereas methoxy-substituted analogs show additional C–H···π contacts .

- Synthetic Yields : The parent compound’s synthesis typically achieves >75% yield under mild conditions, outperforming chloro-substituted derivatives (60–70% yield) due to fewer side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.